molecular formula C46H91NO5 B11932539 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11932539
M. Wt: 738.2 g/mol
InChI Key: HBLKCTGTEYWIPZ-UHFFFAOYSA-N
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Description

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and functional groups that make it suitable for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of 2-hexyldecanoic acid, which is then esterified with 6-aminohexanol under acidic conditions to form the intermediate ester. This intermediate is further reacted with 2-hexyldecanoic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace the ester and amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, given its ability to interact with biological membranes.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the membrane, potentially altering its properties and affecting cellular processes. Molecular targets may include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct physicochemical properties. Its long aliphatic chains and functional groups make it particularly suitable for applications requiring amphiphilic compounds, such as drug delivery and membrane studies.

Biological Activity

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate, commonly referred to as ALC-0315, is a synthetic lipid that plays a crucial role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in vaccines like the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). This compound is notable for its complex structure, which includes multiple hydrocarbon chains and functional groups, contributing to its biological activity and efficacy in drug delivery systems.

  • Molecular Formula : C48H95NO5
  • Molecular Weight : 766.27 g/mol
  • Physical State : Colorless oily liquid
  • Solubility : Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide); low solubility in water.

ALC-0315 functions primarily as a cationic lipid that facilitates the encapsulation of nucleic acids within lipid nanoparticles. The positive charge of the lipid enhances the interaction with negatively charged nucleic acids (like mRNA), promoting effective delivery into cells. Upon cellular uptake, these lipid nanoparticles release their cargo into the cytoplasm, where mRNA can be translated into proteins, eliciting an immune response.

1. Cellular Uptake and Delivery

Research indicates that ALC-0315 enhances cellular uptake of mRNA through endocytosis. This mechanism is critical for the efficacy of mRNA vaccines, as it ensures that sufficient amounts of mRNA are delivered to target cells to trigger an immune response.

2. Immunogenicity

ALC-0315 has been shown to influence the immunogenicity of the delivered mRNA. Studies indicate that formulations containing this lipid can enhance the production of neutralizing antibodies against viral antigens. For instance, in preclinical studies, mice vaccinated with LNPs containing ALC-0315 exhibited robust antibody responses comparable to those seen in traditional vaccine platforms.

3. Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of ALC-0315 and its formulations. In vitro studies suggest that while ALC-0315 is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxic effects in certain cell lines. Long-term studies are ongoing to fully elucidate its safety profile in vivo.

Case Study 1: Pfizer-BioNTech COVID-19 Vaccine

ALC-0315 is a key component in the Pfizer-BioNTech COVID-19 vaccine formulation. Clinical trials demonstrated that this vaccine elicited strong immune responses with minimal adverse effects, showcasing the effectiveness of ALC-0315 in enhancing mRNA delivery and immunogenicity.

Case Study 2: Preclinical Vaccine Development

In a study involving a novel influenza vaccine, LNPs formulated with ALC-0315 were used to deliver mRNA encoding hemagglutinin proteins. Results showed that mice receiving this vaccine exhibited higher titers of neutralizing antibodies compared to those receiving non-formulated mRNA, highlighting the lipid's role in improving vaccine efficacy.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Cellular UptakeEnhances endocytosis of mRNA through cationic interactions
Immunogenic ResponseInduces robust antibody production against viral antigens
ToxicityGenerally well-tolerated; potential cytotoxicity at high concentrations
Clinical EfficacyDemonstrated effective immune response in COVID-19 vaccine trials

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-13-17-19-27-35-43(33-25-15-11-7-3)45(49)51-41-31-23-21-29-37-47(39-40-48)38-30-22-24-32-42-52-46(50)44(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3

InChI Key

HBLKCTGTEYWIPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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